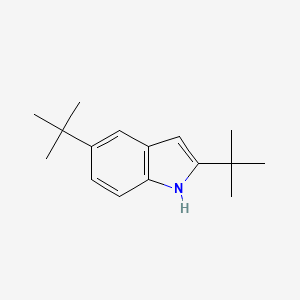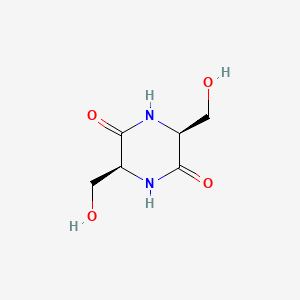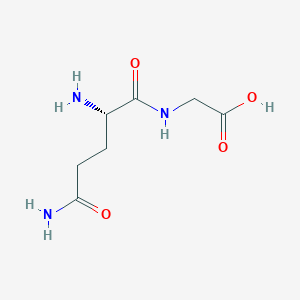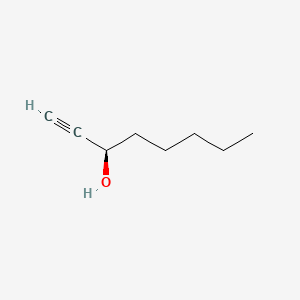![molecular formula C10H11F3N2O2 B1353362 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 956394-41-5](/img/structure/B1353362.png)
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, also known as CPTP, is a synthetic compound that has recently been developed for use in scientific research. It has been used in a variety of applications, ranging from drug development to biochemistry and physiology. CPTP is a small molecule that is structurally similar to other pyrazoles, which are organic compounds that contain three nitrogen atoms in a ring structure. CPTP has a unique chemical structure that makes it an attractive choice for researchers, as it is able to penetrate cell membranes more easily than other pyrazoles.
Scientific Research Applications
Synthesis and Chemistry of Hexasubstituted Pyrazolines
The compound serves as a key precursor in the synthesis of hexasubstituted pyrazolines, highlighting its versatility in organic synthesis. The development of synthetic routes to pentasubstituted 2H-pyrazoles provides essential materials for creating highly substituted pyrazolines. These pyrazolines undergo thermolysis to yield hexasubstituted cyclopropanes, demonstrating their potential in synthesizing structurally unique compounds (Baumstark, Vásquez, & Mctush-Camp, 2013).
Role in Heterocyclic Compounds Synthesis
This compound is instrumental in the synthesis of diverse heterocyclic compounds, such as pyrazolo-imidazoles and thiazoles, underscoring its utility as a versatile building block. The unique reactivity of derivatives related to 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid enables the synthesis of various classes of heterocyclic compounds under mild reaction conditions (Gomaa & Ali, 2020).
Contribution to Medicinal Chemistry
The trifluoromethylpyrazole moiety, related to the compound , has been highlighted for its importance in medicinal chemistry, particularly as anti-inflammatory and antibacterial agents. The positioning of the trifluoromethyl group significantly influences the activity profile of compounds, showcasing the potential of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid derivatives in the development of novel therapeutic agents (Kaur, Kumar, & Gupta, 2015).
Applications in Organic and Organometallic Chemistry
The compound's relevance extends to the organometallic chemistry of Group 5 metal complexes, indicating its contribution to understanding metal-ligand interactions and the development of catalytic systems. This highlights its potential in advancing the field of catalysis and material science (Etienne, 1996).
properties
IUPAC Name |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)8-5-7(6-1-2-6)15(14-8)4-3-9(16)17/h5-6H,1-4H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHHJMBUPYGXKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176833 |
Source


|
| Record name | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid | |
CAS RN |
956394-41-5 |
Source


|
| Record name | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956394-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

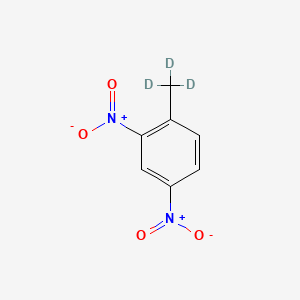



![2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1353294.png)
